molecular formula C18H25NO13 B2634642 p-Nitrophenyl-alpha-D-maltoside

p-Nitrophenyl-alpha-D-maltoside

Cat. No.: B2634642
M. Wt: 463.4 g/mol
InChI Key: IAYJZWFYUSNIPN-UHFFFAOYSA-N
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Description

Significance as a Chromogenic Substrate in Glycosidase Assays

The primary importance of p-Nitrophenyl-alpha-D-maltoside lies in its function as a chromogenic substrate for various glycosidase enzymes, most notably α-glucosidases and α-amylases. chemimpex.combiosynth.com In its intact form, the compound is colorless. oiv.int However, when it is hydrolyzed by a specific glycosidase, it is cleaved into two products: maltose (B56501) and p-nitrophenol. sigmaaldrich.comtoyobousa.com

The released p-nitrophenol is the key to the assay's utility. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and has a strong absorbance of light at a wavelength of 400-405 nm. researchgate.netoiv.inttoyobousa.com This color change allows researchers to monitor the enzymatic reaction progress and quantify the rate of the reaction by using a spectrophotometer to measure the increase in absorbance over time. researchgate.nettoyobousa.com The intensity of the yellow color is directly proportional to the amount of p-nitrophenol released, which in turn corresponds to the activity of the enzyme being studied. toyobousa.com

This method provides a simple, sensitive, and continuous assay for enzyme activity, making it a valuable tool for enzyme kinetics studies, the screening of potential enzyme inhibitors, and the purification of enzymes. chemimpex.comnih.gov For instance, it has been utilized in coupled enzyme assays. In the analysis of human α-amylase, this compound can be used in a reaction sequence involving glucoamylase and α-D-glucosidase to produce a measurable signal. nih.gov Its application extends to various biological samples, including its use in semiautomatic assays of urinary α-glucosidase in 96-well microtiter plates, demonstrating its adaptability to high-throughput screening formats. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Synonyms 4-Nitrophenyl-a-D-maltopyranoside, p-Nitrophenyl-a-D-maltoside chemimpex.comnih.gov
CAS Number 17400-77-0 chemimpex.comchemicalbook.comnih.gov
Molecular Formula C₁₈H₂₅NO₁₃ chemimpex.comnih.govsigmaaldrich.com
Molecular Weight 463.39 g/mol chemimpex.comnih.govsigmaaldrich.com
Appearance White to off-white crystalline powder chemimpex.comchemicalbook.com
Melting Point 145-146°C chemicalbook.com
Solubility Water: 49.00-51.00 mg/mL chemicalbook.comsigmaaldrich.com
Optical Rotation [α]D²⁰ = +244.5 to +250.5º (c=0.5 in H₂O) chemimpex.com

| Storage Temperature | −20°C | chemicalbook.comsigmaaldrich.com |

Historical Context of Aryl Glycoside Substrates in Biochemistry

The use of this compound is part of a broader history of employing synthetic aryl glycosides as substrates in biochemistry. Aryl glycosides are compounds where a sugar molecule is linked to an aromatic group (the aryl group). The development of these synthetic substrates revolutionized the study of glycosidase enzymes, which were previously assayed using their natural substrates, such as maltose. nih.gov These older methods were often time-consuming and lacked specificity. nih.gov

The introduction of chromogenic and fluorogenic substrates provided a significant leap forward. Among the earliest and most widely used chromogenic substrates is p-Nitrophenyl-alpha-D-glucopyranoside (PNPG), a simpler monosaccharide derivative used to assay α-glucosidase activity. sigmaaldrich.comnih.govglycosynth.co.uk The principle is the same: enzymatic cleavage releases the colored p-nitrophenol. oiv.intresearchgate.net This basic concept was extended to create a variety of substrates for different glycosidases by changing the sugar moiety, such as p-nitrophenyl-β-D-galactopyranoside for β-galactosidase or p-nitrophenyl-α-L-arabinofuranoside for α-L-arabinofuranosidase. oiv.int

The development of substrates with longer carbohydrate chains, like this compound and even longer oligosaccharides like 4-Nitrophenyl-a-D-maltotetraoside, allowed for more specific probing of the active sites of enzymes like α-amylases, which act on larger polysaccharides. biosynth.comnih.gov These more complex substrates can provide more detailed information about the enzyme's subsite specificities and mechanism of action. The stability of the aryl-glycosidic bond compared to natural O-glycosides also makes these compounds valuable research tools. nih.govnih.gov The first structural elucidation of a related aryl-C-glycoside in 1970 marked a significant milestone, and since then, research into the synthesis and application of various aryl glycosides has continued to expand, solidifying their essential role in modern enzymology and medicinal chemistry. nih.govacs.orgrsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Maltose
p-Nitrophenol
p-Nitrophenolate
α-Glucosidase
α-Amylase
Glucoamylase
α-D-Glucosidase
p-Nitrophenyl-alpha-D-glucopyranoside
p-Nitrophenyl-β-D-galactopyranoside
β-Galactosidase
p-Nitrophenyl-α-L-arabinofuranoside
α-L-Arabinofuranosidase
4-Nitrophenyl-a-D-maltotetraoside

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJZWFYUSNIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875080
Record name ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56846-39-0
Record name ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Hydrolysis and Substrate Specificity of P Nitrophenyl Alpha D Maltoside

Hydrolysis by Alpha-Amylases

Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides. The interaction of these enzymes with the smaller substrate, p-Nitrophenyl-alpha-D-maltoside, reveals key aspects of their subsite architecture and catalytic mechanisms.

Porcine Pancreatic Alpha-Amylase (PPA)

Porcine pancreatic alpha-amylase (PPA) is a well-characterized enzyme used extensively in carbohydrate research. worthington-biochem.com Kinetic studies of PPA with this compound have demonstrated non-linear double-reciprocal plots at high substrate concentrations, which is indicative of substrate inhibition. nih.gov This phenomenon suggests that more than one substrate molecule can bind to the enzyme. nih.gov The data is consistent with a model where two substrate molecules bind successively to the enzyme, with distinct dissociation constants for each binding event. nih.gov

Inhibition studies further illuminate the binding mechanism. Maltose (B56501) and maltotriose (B133400) act as competitive inhibitors of PPA's hydrolysis of this compound, indicating that both the small substrates and larger polymeric substrates are processed at the same catalytic site. nih.gov At lower concentrations, this compound is thought to bind across three subsites of the enzyme's active site. nih.gov

Human Salivary Alpha-Amylase (HSA)

Human salivary alpha-amylase (HSA) is the enzyme responsible for the initial digestion of starch in the oral cavity. virginia.edu Like PPA, HSA can hydrolyze this compound and its longer chain derivatives. Kinetic and high-pressure liquid chromatography (HPLC) studies have been performed on the reaction of HSA with p-nitrophenyloligosaccharides containing four to seven glucose units. nih.gov

These studies revealed that as the chain length of the p-nitrophenyloligosaccharide increases, the apparent Michaelis constant (Km) of the enzyme for the substrate decreases. nih.gov This suggests a higher affinity for longer substrates. Conversely, the apparent maximum velocity (Vmax) decreases as the substrate chain length increases at a given temperature. nih.gov However, chromatographic data indicates that the relative rate of hydrolysis by alpha-amylase is faster for longer p-nitrophenyloligosaccharides. nih.gov

Bacterial Alpha-Amylases (e.g., Lactobacillus plantarum GH13 Alpha-Amylases)

While specific studies focusing solely on Lactobacillus plantarum GH13 alpha-amylases and this compound are not detailed in the provided context, the broader family of bacterial alpha-amylases exhibits diverse substrate specificities. These enzymes are crucial in various industrial processes. Further research is needed to fully characterize the interaction of specific bacterial alpha-amylases, such as those from Lactobacillus plantarum, with this substrate.

Substrate Cleavage Patterns and Product Analysis

The analysis of products formed during the enzymatic hydrolysis of this compound and its derivatives provides critical insights into the cleavage patterns of alpha-amylases. For instance, when human pancreatic and salivary alpha-amylases hydrolyze a modified substrate, p-nitrophenyl 6⁵-O-β-D-galactopyranosyl-α-maltopentaoside, they produce both p-nitrophenyl α-maltoside and p-nitrophenyl α-D-glucopyranoside. oup.com The differential production of these compounds highlights the distinct modes of action between the two human alpha-amylase isozymes. oup.com

Furthermore, studies using 2-chloro-4-nitrophenyl α-maltotrioside, a related substrate, with human salivary alpha-amylase have shown that the addition of potassium thiocyanate (B1210189) can alter the cleavage distribution, favoring the release of the chromogenic nitrophenyl group. nih.gov This suggests that the presence of certain ions can influence the interaction between the substrate and the enzyme's active site. nih.gov

Hydrolysis by Alpha-Glucosidases

Alpha-glucosidases (EC 3.2.1.20) are exo-acting enzymes that hydrolyze the terminal, non-reducing α-1,4-linked glucose residues to release α-glucose. Their activity on this compound and related compounds reveals important characteristics of their substrate specificity.

Fungal Alpha-Glucosidases (e.g., Aspergillus niger, Xantophyllomyces dendrorhous)

Fungal alpha-glucosidases are of significant interest for their industrial applications. nih.gov Alpha-glucosidases are often categorized based on their substrate preferences. Type I enzymes show a higher activity towards aryl glucosides like p-nitrophenyl α-D-glucopyranoside (pNPG) compared to malto-oligosaccharides. nih.gov

An alpha-glucosidase from Aspergillus niger has been shown to hydrolyze substrates from the p-nitro-phenyl-alpha-maltooligosaccharide series. nih.gov Kinetic studies with this enzyme have helped in determining the affinities of its subsites. nih.gov

In contrast, an alpha-glucosidase isolated from the yeast Xantophyllomyces dendrorhous exhibits high catalytic efficiency towards malto-oligosaccharides like maltotriose and maltoheptaose (B131047) but shows no activity on aryl alpha-glucosides. nih.gov This classifies it as a different type of alpha-glucosidase compared to the one from Aspergillus niger. nih.gov

Enzyme SourceSubstrateKey Findings
Porcine Pancreatic Alpha-Amylase (PPA)This compoundExhibits substrate inhibition, suggesting the binding of more than one substrate molecule. nih.gov
Human Salivary Alpha-Amylase (HSA)p-Nitrophenyloligosaccharides (4-7 glucose units)Apparent Km decreases with increasing substrate chain length, while apparent Vmax also decreases. nih.gov
Human Pancreatic and Salivary α-Amylasesp-Nitrophenyl 6⁵-O-β-D-galactopyranosyl-α-maltopentaosideBoth enzymes hydrolyze the substrate, but produce different ratios of p-nitrophenyl α-maltoside and p-nitrophenyl α-D-glucopyranoside. oup.com
Aspergillus niger Alpha-Glucosidasep-Nitro-phenyl-alpha-maltooligosaccharide seriesThe enzyme hydrolyzes these substrates, allowing for the determination of subsite affinities. nih.gov
Xantophyllomyces dendrorhous Alpha-GlucosidaseAryl alpha-glucosidesShows no activity towards this class of substrates. nih.gov

Mammalian Alpha-Glucosidases

Mammalian α-glucosidases are crucial for the final steps of carbohydrate digestion in the small intestine and for lysosomal glycogenolysis. The interaction of these enzymes with pNP-α-Maltoside reveals important aspects of their substrate specificity.

One key mammalian enzyme is the acid α-glucosidase found in lysosomes. A study on the purified acid α-glucosidase from rabbit muscle demonstrated its preference for certain maltosaccharides. Among the substrates tested, the enzyme showed a high affinity for p-nitrophenyl alpha-maltoside, with a Michaelis constant (Km) of 1.2 mM. nih.gov This indicates a strong binding affinity of the enzyme for this particular synthetic substrate.

In the context of intestinal digestion, two major α-glucosidases are maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI). While direct kinetic data for the hydrolysis of pNP-α-Maltoside by these enzymes is not extensively documented in the readily available literature, studies on their N-terminal catalytic domains (ntMGAM and ntSI) provide insights into their substrate preferences. For instance, recombinant human ntSI exhibits broad specificity, hydrolyzing maltose, isomaltose, and the general α-glucosidase substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) with comparable efficiency. nih.gov The specificity constants (kcat/Km) for ntSI were 19 ± 4 s⁻¹mM⁻¹ for maltose, 9 ± 2 s⁻¹mM⁻¹ for isomaltose, and 13 ± 1 s⁻¹mM⁻¹ for pNPG. nih.gov Although this does not directly address pNP-α-Maltoside, it highlights the ability of these intestinal enzymes to accommodate various α-glucoside structures. Further research directly employing pNP-α-Maltoside would be beneficial for a more complete understanding.

Microbial Alpha-Glucosidases

Microbial α-glucosidases are a diverse group of enzymes with wide industrial applications. Their substrate specificities can vary significantly depending on the source organism.

An α-glucosidase from the thermophilic bacterium Bacillus thermoglucosidius KP 1006 has been shown to hydrolyze a range of p-nitrophenyl-α-D-oligosaccharides. nih.gov This enzyme demonstrates activity on p-nitrophenyl-α-D-maltoside (PNPG₂), with a relative hydrolysis rate of 205 when the rate for p-nitrophenyl-α-D-glucopyranoside (PNPG) is set to 100. toyobousa.com The enzyme also hydrolyzes longer p-nitrophenyl-oligosaccharides, with p-nitrophenyl-α-D-maltotrioside (PNPG₃) being hydrolyzed at the highest rate. toyobousa.com

The α-glucosidase from Saccharomyces cerevisiae (baker's yeast) is another well-studied microbial enzyme. sigmaaldrich.com While many studies focus on its activity with pNPG and natural substrates like maltose, detailed kinetic parameters for pNP-α-Maltoside are not as commonly reported. nih.gov

Comparative Substrate Utilization Efficiency

The efficiency with which different α-glucosidases utilize pNP-α-Maltoside can be compared by examining their kinetic parameters, where available.

For the rabbit muscle acid α-glucosidase, the Km of 1.2 mM for p-nitrophenyl alpha-maltoside is lower than its extrapolated Km for maltose (3.7 mM), suggesting a higher affinity for the synthetic substrate. nih.gov This enzyme also showed a preference for p-nitrophenyl alpha-maltoside over maltotriose (Km 1.8 mM). nih.gov

The α-glucosidase from Bacillus thermoglucosidius KP 1006 displays a clear preference for longer p-nitrophenyl-oligosaccharides, with the relative hydrolysis rate increasing from pNPG to PNPG₃ before decreasing for longer chains. toyobousa.com This indicates that the active site of this particular microbial enzyme can accommodate larger substrates, and the presence of additional glucose units enhances the catalytic efficiency up to a certain point.

Interactive Data Table: Relative Hydrolysis Rates of p-Nitrophenyl-α-D-oligosaccharides by Bacillus thermoglucosidius KP 1006 α-Glucosidase toyobousa.com

SubstrateRelative Hydrolysis Rate (%)
p-Nitrophenyl-α-D-glucopyranoside (PNPG)100.0
p-Nitrophenyl-α-D-maltoside (PNPG₂)205.0
p-Nitrophenyl-α-D-maltotriose (PNPG₃)284.0
p-Nitrophenyl-α-D-maltopentaoside (PNPG₅)164.0
Maltose271.0
Maltotriose203.0
Maltotetraose168.0
Maltopentaose100.0

Substrate concentration: 2.2mM. Activity measured as glucose-forming activity at pH 6.8 and 37°C.

Assessment of Other Glycoside Hydrolases (e.g., Glucoamylase activity profile)

Besides α-glucosidases, other glycoside hydrolases can also hydrolyze pNP-α-Maltoside. Glucoamylase (also known as amyloglucosidase) from Aspergillus niger is a prime example. This enzyme is an exo-acting enzyme that sequentially cleaves α-1,4- and α-1,6-glucosidic linkages from the non-reducing ends of starch and related oligosaccharides.

Studies on the subsite affinities of Aspergillus niger glucoamylase II have utilized a series of p-nitrophenyl-α-maltooligosaccharides to probe the enzyme's active site. nih.gov These studies have determined the kinetic parameters for the hydrolysis of these substrates, demonstrating that the enzyme can indeed cleave pNP-α-Maltoside and its longer chain counterparts. nih.gov The presence of the p-nitrophenyl group allows for the calculation of subsite binding contributions within the enzyme's active site. nih.gov

Investigations into Substrate Preference and Discrimination

The ability of enzymes to discriminate between similar substrates is fundamental to their biological function. The use of pNP-α-Maltoside and related compounds has been instrumental in these investigations.

The study on rabbit muscle acid α-glucosidase not only showed a preference for p-nitrophenyl alpha-maltoside but also revealed that the enzyme possesses constitutive α-1,6-glucanohydrolase activity, with a Km for panose (B1197878) of 20 mM. nih.gov This indicates the enzyme's ability to hydrolyze both α-1,4 and α-1,6 linkages, a crucial feature for complete glycogen (B147801) degradation.

Research on the two α-glucosidases from Saccharomyces cerevisiae, maltase and isomaltase, has provided significant insights into substrate discrimination at a molecular level. While maltase preferentially hydrolyzes α-1,4-glucosidic linkages (as in maltose), isomaltase acts on α-1,6-glucosidic linkages. By creating chimeric enzymes and performing site-directed mutagenesis, researchers have identified that a single amino acid residue, Val216 in isomaltase, plays a critical role in discriminating between the α-1,4- and α-1,6-glucosidic linkages of substrates. nih.gov This type of detailed molecular investigation, while not directly using pNP-α-Maltoside in this specific study, demonstrates the principles of substrate discrimination that can be applied to its hydrolysis. The structural differences between pNP-α-Maltoside and other substrates allow for the probing of the steric and electronic requirements of the enzyme's active site.

Kinetic and Mechanistic Elucidation Involving P Nitrophenyl Alpha D Maltoside

Enzyme Kinetics Parameter Determination

The study of enzyme kinetics provides fundamental insights into the catalytic mechanism and efficiency of an enzyme. Using p-Nitrophenyl-alpha-D-maltoside or its analogs as a substrate, researchers can determine crucial parameters that define the enzyme's activity.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). V_max represents the rate of the reaction when the enzyme is saturated with the substrate, while K_m is the substrate concentration at which the reaction rate is half of V_max, reflecting the enzyme's affinity for the substrate.

While specific K_m and V_max values for the hydrolysis of this compound by a particular enzyme are found within specific research literature, a study on two forms of α-glucosidase from Saccharomyces cerevisiae using the closely related substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) provides illustrative data. In this study, PNPG demonstrated a significantly higher affinity for the enzyme compared to natural substrates like sucrose (B13894) and maltose (B56501). The determined kinetic parameters indicated no significant differences between the two forms of the α-glucosidase studied. nih.gov

Michaelis-Menten Kinetic Parameters for α-Glucosidase from Saccharomyces cerevisiae with p-Nitrophenyl-α-D-glucopyranoside (PNPG)

SubstrateK_m (mM)V_max (U/mg)Reference
p-Nitrophenyl-α-D-glucopyranoside (PNPG)Data not explicitly provided in abstractData not explicitly provided in abstract nih.gov
MaltoseData not explicitly provided in abstractData not explicitly provided in abstract nih.gov
Maltotriose (B133400)Data not explicitly provided in abstractData not explicitly provided in abstract nih.gov

Note: The abstract of the cited study indicates that K_m and V_max values were determined but does not provide the specific numerical data in the abstract itself. The table reflects that the information was part of the study's findings.

The turnover number, or k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's maximal catalytic speed. The catalytic efficiency (k_cat/K_m) is a measure of how efficiently an enzyme converts a substrate into a product, taking into account both the binding affinity (K_m) and the catalytic rate (k_cat).

Similar to the Michaelis-Menten constants, the study on α-glucosidase from Saccharomyces cerevisiae also determined the k_cat and k_cat/K_m values for PNPG, maltose, and maltotriose, highlighting the higher efficiency of the enzyme towards the synthetic substrate. nih.gov

Turnover Number and Catalytic Efficiency of α-Glucosidase from Saccharomyces cerevisiae

Substratek_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
p-Nitrophenyl-α-D-glucopyranoside (PNPG)Data not explicitly provided in abstractData not explicitly provided in abstract nih.gov
MaltoseData not explicitly provided in abstractData not explicitly provided in abstract nih.gov
MaltotrioseData not explicitly provided in abstractData not explicitly provided in abstract nih.gov

Note: As with the Michaelis-Menten constants, the abstract of the cited study confirms the determination of these parameters without specifying the numerical values.

Inhibitor Screening and Characterization

This compound and its analogs are extensively used in high-throughput screening assays to identify and characterize inhibitors of α-amylases and α-glucosidases, enzymes that are therapeutic targets for type 2 diabetes.

The potency of an inhibitor is quantified by its inhibition constant (K_i) or its half-maximal inhibitory concentration (IC₅₀). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower K_i value indicates a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Studies on the inhibition of various α-amylases by the drug acarbose (B1664774) have utilized p-nitrophenyl-α-D-maltoside analogs to determine K_i values. For instance, research on four different α-amylases demonstrated that acarbose acts as a potent inhibitor with varying K_i values depending on the enzyme source. nih.gov Furthermore, a wide range of natural and synthetic compounds have been evaluated for their α-glucosidase inhibitory activity, with their IC₅₀ values determined using p-nitrophenyl-α-D-glucopyranoside as the substrate. nih.gov

Inhibition Constants (K_i) of Acarbose against Various α-Amylases

Enzyme SourceInhibitorK_i (µM)Reference
Porcine Pancreatic α-AmylaseAcarboseCompetitive-type inhibition observed nih.gov

IC₅₀ Values of Synthetic Inhibitors against α-Glucosidase

InhibitorIC₅₀ (µM)Reference
4-Hydroxyquinolinone-hydrazone derivatives (6a-o)93.5 ± 0.6 to 575.6 ± 0.4 nih.gov
Acarbose (Standard)752.0 ± 2.0 nih.gov

Understanding the mechanism of inhibition is crucial for drug design and development. Kinetic studies using this compound as a substrate can differentiate between various types of reversible inhibition:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic activity without affecting substrate binding.

Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

Research has shown that flavonoids can exhibit different inhibition mechanisms against α-amylase. For example, a study using p-nitrophenyl-α-d-maltopentoside as a substrate found that hesperetin, luteolin (B72000), and quercetin (B1663063) displayed mixed-type inhibition, while acarbose was a competitive inhibitor. nih.gov

The search for novel and effective enzyme inhibitors is a significant area of pharmaceutical research. This compound and its analogs have been instrumental in screening libraries of both natural and synthetic compounds.

Natural Inhibitors: A plethora of natural compounds, particularly flavonoids, have been investigated for their α-glucosidase and α-amylase inhibitory properties. Studies have revealed that the structure of the flavonoid, such as the number and position of hydroxyl groups, significantly influences its inhibitory activity. nih.govnih.gov For instance, luteolin has been identified as a potent inhibitor of pancreatic α-amylase. nih.gov

Synthetic Inhibitors: In addition to natural products, synthetic compounds are continuously being designed and evaluated as potential enzyme inhibitors. For example, a series of novel 4-hydroxyquinolinone-hydrazone derivatives were synthesized and showed promising α-glucosidase inhibitory activity, with some compounds exhibiting greater potency than the standard drug, acarbose. nih.gov

Structural and Conformational Studies of Enzyme-Substrate/Product Complexes: A Deeper Look into this compound Interactions

The precise understanding of how enzymes recognize and process their substrates is fundamental to elucidating their catalytic mechanisms. In the case of enzymes that hydrolyze this compound, structural and conformational studies of enzyme-substrate and enzyme-product complexes have provided invaluable insights. Techniques such as X-ray crystallography have allowed for the detailed visualization of these interactions at an atomic level, revealing the intricate dance between the enzyme and its ligand.

X-ray Crystallography of Enzyme-p-Nitrophenyl-alpha-D-maltoside Complexes

X-ray crystallography stands as a powerful tool for determining the three-dimensional structure of macromolecules, including enzyme-ligand complexes. This technique has been instrumental in visualizing the binding of this compound and its analogues to the active sites of various glycosidases.

One of the key studies in this area involves the crystal structure of pig pancreatic alpha-amylase (PPA) complexed with this compound. The analysis of the electron density map revealed the binding of a p-nitrophenol unit, a product of the substrate's hydrolysis, at subsite -2 of the enzyme's active site. nih.gov This observation is significant as it suggests that the binding of the product at this specific subsite after hydrolysis may contribute to the relatively low catalytic efficiency of PPA in hydrolyzing this compound. nih.gov The crystal structure of this complex was refined to a resolution of 2.4 Å, providing a detailed view of the interactions. nih.gov

While direct crystallographic data for an alpha-glucosidase complexed with this compound is less commonly reported in publicly accessible literature, the principles of substrate binding are often conserved among enzymes of the same family. Therefore, studies on related substrates and enzymes provide a strong basis for understanding these interactions.

Analysis of Active Site Flexibility and Conformational Changes

Enzyme active sites are not rigid structures; they are dynamic entities that can undergo conformational changes upon substrate binding. This induced fit is crucial for catalysis, optimizing the orientation of both the substrate and the catalytic residues.

In the study of the pig pancreatic alpha-amylase complex with the hydrolysis product of this compound, a notable finding was the limited conformational change observed in the "flexible loop" (residues 303-309). nih.gov This loop typically undergoes significant movement upon substrate binding in other alpha-amylase complexes. The lack of substantial movement in this case supports the hypothesis that the closure of this flexible loop is more dependent on the occupation of the aglycone binding site. nih.gov However, a minor movement in the segment of residues 304-305 was detected. nih.gov

The following table summarizes the observed conformational changes in pig pancreatic alpha-amylase upon binding of the p-nitrophenol product derived from this compound.

Enzyme RegionObservationImplication
Flexible Loop (303-309) Minimal conformational change, except for a small movement of residues 304-305. nih.govLoop closure may be primarily dependent on the filling of the aglycone site. nih.gov
Catalytic Residue (Asp300) Remained in its unliganded orientation. nih.govReorientation is likely induced by the presence of a sugar moiety at subsite -1. nih.gov

Insights into Catalytic Residues and Binding Sites

The detailed structural views afforded by X-ray crystallography provide profound insights into the specific amino acid residues that are critical for substrate binding and catalysis. In the context of enzymes acting on this compound, these studies pinpoint the key players in the active site.

For alpha-amylases and alpha-glucosidases, the active site is typically a cleft or pocket on the enzyme surface. The hydrolysis of the glycosidic bond in this compound is generally understood to proceed via a double displacement mechanism, involving a covalent glycosyl-enzyme intermediate. proteopedia.org This mechanism relies on two key carboxylic acid residues: a nucleophile and an acid/base catalyst. proteopedia.org

The mechanism of Taka-amylase A-catalyzed hydrolysis of phenyl-alpha-maltosides, including this compound, has also been investigated. nih.gov These studies indicate that the rate-limiting step is the nucleophilic attack of a carboxylate anion from the enzyme on the protonated substrate. nih.gov This leads to the formation of a covalent glycosyl intermediate. The substituent on the phenyl ring was found to affect the molecular activity (k₀), but not the Michaelis constant (Km). nih.gov

The key catalytic residues in alpha-amylases are typically aspartate and glutamate (B1630785) residues. ebi.ac.uk For instance, in many alpha-amylases, an aspartate acts as the catalytic nucleophile, while a glutamate residue functions as the general acid/base catalyst. ebi.ac.uk These residues are positioned precisely to facilitate the attack on the anomeric carbon and the departure of the p-nitrophenolate group.

Transition State Analog Studies (indirectly related to substrate interactions)

Transition state analogs are stable molecules that mimic the fleeting, high-energy transition state of a chemical reaction. wikipedia.org By binding tightly to the enzyme's active site, they act as potent inhibitors and provide valuable information about the catalytic mechanism. wikipedia.org While studies directly using transition state analogs for the hydrolysis of this compound are not extensively documented, the broader study of transition state analogs for alpha-glucosidases and alpha-amylases offers significant indirect insights into the interactions that stabilize the transition state of this substrate.

Enzymes that hydrolyze glycosides, such as alpha-glucosidases and alpha-amylases, are known to proceed through an oxocarbenium ion-like transition state. proteopedia.org This transition state possesses a partial positive charge on the anomeric carbon and a flattened half-chair or boat conformation of the sugar ring. Transition state analogs for these enzymes are therefore designed to mimic these geometric and electronic features.

Examples of potent transition state analog inhibitors for alpha-glucosidases include iminosugars like deoxynojirimycin and isofagomine. researchgate.net The protonated nitrogen atom in the ring of these molecules at physiological pH mimics the positive charge of the oxocarbenium ion. researchgate.net Acarbose, a pseudotetrasaccharide, is another well-known inhibitor of alpha-glucosidases and alpha-amylases, with its valienamine (B15573) unit thought to act as a transition state mimic. nih.gov

The study of these analogs reveals the critical interactions within the active site that stabilize the transition state. These interactions would also be at play during the hydrolysis of this compound. For instance, the tight binding of these analogs highlights the importance of electrostatic interactions with carboxylate residues in the active site that stabilize the developing positive charge, as well as hydrogen bonding networks that orient the substrate correctly for catalysis.

The following table lists some common transition state analogs for alpha-glucosidases and alpha-amylases and the features they mimic.

Transition State AnalogMimicked FeatureTarget Enzyme Class
Deoxynojirimycin Oxocarbenium ion-like transition state (protonated nitrogen) researchgate.netα-Glucosidases researchgate.net
Isofagomine Oxocarbenium ion-like transition state (protonated nitrogen) researchgate.netα- and β-Glucosidases researchgate.net
Acarbose (Valienamine unit) Oxocarbenium ion-like transition state nih.govα-Glucosidases, α-Amylases nih.gov
Salacinol (Sulfonium ion) Charge at the transition state nih.govα-Amylases nih.gov

By understanding how these analogs interact with the active site, we can infer the key binding determinants for the transition state of this compound hydrolysis, even in the absence of direct structural data for its specific transition state analog complex.

Methodological Developments and Applications in Enzyme Assays

Development of Spectrophotometric Assay Protocols

Spectrophotometric assay protocols utilizing p-Nitrophenyl-alpha-D-maltoside and its derivatives have been extensively developed to offer sensitive and efficient means of measuring α-amylase activity. These methods are foundational in both clinical diagnostics and biochemical research.

Continuous Monitoring Approaches

While direct continuous monitoring of α-amylase activity using this compound as the primary substrate is feasible, much of the development in this area has focused on longer-chain derivatives, such as p-nitrophenyl-α-D-maltotetraoside and ethylidene-blocked 4-nitrophenylmaltoheptaoside. nih.govcapes.gov.br These longer substrates allow for a continuous determination of α-amylase activity with zero-order kinetics for at least 10 minutes, ensuring a linear reaction rate that is crucial for accurate measurements. nih.gov The principle involves the endo-acting α-amylase cleaving the substrate, which is then further hydrolyzed by auxiliary enzymes to release p-nitrophenol. The increase in absorbance at 405 nm is monitored continuously, providing a real-time measurement of enzyme activity. capes.gov.br

Coupled Enzyme Assay Systems (e.g., with alpha-glucosidase or glucoamylase)

A prevalent application of this compound is within coupled enzyme assay systems. In many assay designs, a larger, blocked p-nitrophenyl maltooligosaccharide, such as a benzyl (B1604629) derivative of p-nitrophenyl α-maltopentaoside, is initially hydrolyzed by α-amylase. nih.gov This primary reaction yields smaller fragments, including this compound. nih.gov Subsequently, auxiliary enzymes like α-glucosidase or glucoamylase, which are included in the reaction mixture, act on these fragments. nih.gov Specifically, α-glucosidase hydrolyzes this compound to release the chromogenic p-nitrophenol. nih.govtoyobousa.com This coupled approach is advantageous because the initial substrate can be designed to be resistant to the auxiliary enzymes, ensuring that the release of p-nitrophenol is directly proportional to the α-amylase activity. nih.gov

For instance, a method was developed using a benzyl derivative of p-nitrophenyl α-maltopentaoside (BG5P) which is hydrolyzed by human salivary and pancreatic α-amylases to produce this compound (G2P). nih.gov The subsequent action of α-glucosidase and glucoamylase on G2P liberates p-nitrophenol for spectrophotometric quantification. nih.gov

Optimization of Reaction Conditions (pH, temperature, buffer composition)

The optimization of reaction conditions is critical for the reliable performance of enzyme assays utilizing this compound and its derivatives. Key parameters that are typically optimized include pH, temperature, and the composition of the buffer.

For α-amylase assays, the optimal pH is often a compromise to ensure the efficient activity of both the primary enzyme (α-amylase) and any coupling enzymes (e.g., α-glucosidase), while also considering the stability and molar absorptivity of the p-nitrophenol product. nih.gov Research has shown that the optimal pH for α-amylase activity can be around 6.9 to 7.3. upm.edu.my For example, in an assay using a p-nitrophenyl maltoheptaoside substrate, a HEPES buffer at pH 7.15 was used. capes.gov.br Another study identified an optimal pH of 7.3 for maximizing maltose (B56501) yield in an α-amylase assay. upm.edu.my

Temperature is another crucial factor, with many assays performed at 37°C to mimic physiological conditions. capes.gov.brupm.edu.my However, the optimal temperature can vary depending on the source of the α-amylase. For instance, one study found the optimal incubation temperature to be 39°C. upm.edu.my

The buffer composition, including the type of buffer and the presence of activators or stabilizers, also significantly impacts assay performance. Chloride ions are known activators of α-amylase, and calcium ions are often included as a stabilizer. capes.gov.brnih.gov A common buffer system includes a phosphate (B84403) or HEPES buffer, sodium chloride, and calcium chloride. capes.gov.brnih.gov

Analytical Performance Characteristics in Research Settings

The analytical performance of assays based on this compound and related substrates is characterized by their sensitivity, dynamic range, precision, and reproducibility, which are essential for their application in research.

Sensitivity and Dynamic Range

Assays employing p-nitrophenyl-based substrates generally exhibit high sensitivity, allowing for the detection of low levels of enzyme activity. The dynamic range, or the concentration range over which the assay is linear, is also a key feature. For an assay utilizing ethylidene-blocked 4-nitrophenylmaltoheptaoside, catalytic concentrations up to 15 times the upper reference limit could be determined without the need for sample dilution. capes.gov.br Another study using 2-chloro-4-nitrophenyl-α-D-maltotrioside reported a detection limit of 2.9 U/L and a linear range of up to 1450 U/L. nih.gov This wide dynamic range is advantageous for analyzing samples with varying enzyme concentrations.

Precision and Reproducibility

The precision of an assay refers to the closeness of repeated measurements, while reproducibility indicates the ability to obtain the same results in different laboratories or at different times. Assays based on p-nitrophenyl substrates have demonstrated good precision. For example, a method using ethylidene-blocked 4-nitrophenylmaltoheptaoside showed within-run coefficients of variation (CVs) of 1.4-2.6% and day-to-day CVs of 1.9-2.8%. capes.gov.brnih.gov Another study using p-nitrophenyl-α-D-maltotetraoside reported an interserial precision of 0.84%. nih.gov An assay with 2-chloro-4-nitrophenyl-α-D-maltotrioside showed a total manual imprecision (CV) of 3.2% at an activity of 46 U/l. nih.gov These low CV values indicate high precision and reliability of the methods.

Table of Research Findings on Assay Performance

Substrate Parameter Value Reference
Ethylidene-blocked 4-nitrophenylmaltoheptaoside Within-run Precision (CV) 1.4-2.6% capes.gov.brnih.gov
Ethylidene-blocked 4-nitrophenylmaltoheptaoside Day-to-day Precision (CV) 1.9-2.8% capes.gov.brnih.gov
p-Nitrophenyl-alpha-D-maltotetraoside Interserial Precision (CV) 0.84% nih.gov
2-chloro-4-nitrophenyl-alpha-D-maltotrioside Detection Limit 2.9 U/L nih.gov
2-chloro-4-nitrophenyl-alpha-D-maltotrioside Linear Range ≤ 1450 U/L nih.gov
2-chloro-4-nitrophenyl-alpha-D-maltotrioside Total Manual Imprecision (CV) 3.2% at 46 U/l nih.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
p-nitrophenol
α-amylase
p-nitrophenyl-α-D-maltotetraoside
ethylidene-blocked 4-nitrophenylmaltoheptaoside
α-glucosidase
glucoamylase
p-nitrophenyl α-maltopentaoside
HEPES
sodium chloride
calcium chloride
2-chloro-4-nitrophenyl-α-D-maltotrioside

Interference Studies

A critical aspect of developing reliable enzyme assays for use with biological samples is the assessment of potential interference from endogenous components. Assays employing p-nitrophenyl-based substrates have been evaluated for their resilience to common biological substances that could otherwise lead to inaccurate measurements.

Research has demonstrated that assays utilizing derivatives of this compound exhibit a notable lack of interference from several key biological molecules. For instance, a study on an α-amylase assay using a protected p-nitrophenyl-alpha-D-maltoheptaoside substrate revealed no significant impact from high concentrations of glucose, triacylglycerols, bilirubin, or hemoglobin. researchgate.netnih.gov This robustness is a significant advantage for clinical and diagnostic applications where samples may contain varying levels of these substances.

Another investigation into α-amylase assays with 4-nitrophenyl-α-oligosaccharides as substrates also highlighted the absence of apparent interference from metabolites and enzymes present in the sample. nih.gov This characteristic simplifies the assay procedure by often eliminating the need for extensive sample purification steps.

The table below summarizes the findings from interference studies on assays using this compound derivatives.

Table 1: Interference Studies on this compound Derivative-based Assays

Interfering Substance Concentration Tested Enzyme Assayed Substrate Used Outcome Reference(s)
Glucose 100 mmol/L α-Amylase Protected p-Nitrophenyl-alpha-D-maltoheptaoside No interference researchgate.netnih.gov
Triacylglycerols 30 mmol/L α-Amylase Protected p-Nitrophenyl-alpha-D-maltoheptaoside No interference researchgate.netnih.gov
Bilirubin 610 µmol/L α-Amylase Protected p-Nitrophenyl-alpha-D-maltoheptaoside No interference researchgate.netnih.gov
Hemoglobin 2.95 g/L α-Amylase Protected p-Nitrophenyl-alpha-D-maltoheptaoside No interference researchgate.netnih.gov
Sample Metabolites Not specified α-Amylase 4-Nitrophenyl-α-oligosaccharides No apparent interference nih.gov

Use in High-Throughput Screening for Enzyme Activity and Modulators

The properties of this compound and its analogs make them highly suitable for high-throughput screening (HTS) applications aimed at discovering novel enzyme inhibitors or activators. The colorimetric nature of the assay, where the enzymatic reaction produces a colored product, is readily adaptable to microplate formats, such as 96-well plates, allowing for the simultaneous testing of a large number of compounds.

A key advantage is the simplicity and convenience of the assay protocol. For example, a discontinuous colorimetric assay for glycosidase activity using 4-nitrophenyl substrates has been successfully implemented in a 96-well microtiter plate format. This setup facilitates the efficient characterization of multiple glycosidases and the determination of kinetic parameters for known inhibitors.

Furthermore, the development of assays specifically for identifying enzyme modulators has been described. These assays are designed to be applicable for high-throughput screening, enabling the rapid identification of small molecules that can alter the activity of a target enzyme. nih.gov For instance, the screening of wheat, spelt, and einkorn flour for α-amylase/trypsin inhibitors has been demonstrated using methods that can be adapted for higher throughput. rsc.org

The adaptability of p-nitrophenyl-based assays to automated liquid handling systems and microplate readers significantly accelerates the drug discovery process. The straightforward detection of p-nitrophenol at 405 nm provides a robust and quantifiable signal that is essential for the statistical analysis of large screening datasets.

Advanced Research Applications in Glycoside Hydrolase Biology

Subsite Mapping of Glycoside Hydrolases

The elucidation of the functional architecture of the active site of glycoside hydrolases (GHs) is crucial for understanding their substrate specificity and catalytic mechanism. A key technique in this endeavor is subsite mapping, which allows for the characterization of the individual binding energy contributions of each subsite within the enzyme's active site. The chromogenic substrate, p-Nitrophenyl-alpha-D-maltoside (pNPM), and its longer maltooligosaccharide derivatives have proven to be invaluable tools for this purpose.

The principle behind subsite mapping using p-nitrophenylated maltooligosaccharides involves systematically measuring the kinetic parameters of hydrolysis for a series of substrates of increasing length. The p-nitrophenyl group provides a convenient chromophore for spectrophotometrically monitoring the rate of reaction. By analyzing the cleavage patterns and the corresponding kinetic constants (kcat and Km), the binding affinity of each subsite can be deduced.

Detailed Research Findings

Research on various alpha-amylases has demonstrated the utility of this compound and its derivatives in delineating subsite affinities. For instance, studies on barley malt (B15192052) alpha-amylase isozymes (AMY1 and AMY2) have utilized substrates ranging from this compound to p-nitrophenyl-alpha-D-maltoheptaoside to map their active sites. nih.gov These studies revealed that the subsite maps of the different isoforms are broadly similar, each comprising multiple glucosyl-binding subsites. nih.gov However, distinct differences in the affinity of specific subsites, particularly the catalytic subsite, were observed, accounting for the differential activity of the isozymes. nih.gov

Similarly, subsite mapping of porcine pancreatic alpha-amylase (PPA) isozymes I and II using p-nitrophenylated maltooligosaccharides has provided insights into their catalytic efficiency. This research determined the catalytic efficiency (kcat/Km) and the distribution of cleaved bonds for a series of p-nitrophenyl-α-maltooligosaccharides. The data allowed for the calculation of the affinities of individual subsites, revealing a distinct energetic profile for PPA compared to other amylases.

The thermodynamic basis of subsite interactions can be further investigated using techniques such as Isothermal Titration Calorimetry (ITC). While not always employing p-nitrophenylated substrates directly, ITC provides a direct measure of the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding for individual saccharide units to the enzyme's subsites. nih.gov This thermodynamic data complements the kinetic data from pNPM hydrolysis, offering a more complete picture of the forces driving substrate recognition and binding.

The following tables summarize key findings from subsite mapping studies on various glycoside hydrolases using p-nitrophenylated substrates.

Table 1: Kinetic Parameters for Hydrolysis of p-Nitrophenylated Maltooligosaccharides by Barley Malt α-Amylase Isozymes

SubstrateIsozymekcat/Km (s⁻¹M⁻¹)
p-Nitrophenyl-α-D-maltotriosideAMY1Value A
AMY2-1Value B (3-8 fold > AMY1)
AMY2-2Value C (10-50% > AMY2-1)
p-Nitrophenyl-α-D-maltotetraosideAMY1Value D
AMY2-1Value E (3-8 fold > AMY1)
AMY2-2Value F (10-50% > AMY2-1)
p-Nitrophenyl-α-D-maltopentaosideAMY1Value G
AMY2-1Value H (3-8 fold > AMY1)
AMY2-2Value I (10-50% > AMY2-1)
Data derived from studies on barley malt-alpha-amylase. nih.gov The values are illustrative of the relative activities.

Table 2: Subsite Affinities (Ai in kJ/mol) for Porcine Pancreatic α-Amylase (PPA)

SubsitePPA IPPA II
-3+ve affinity+ve affinity
-2+ve affinity+ve affinity
-1 (Catalytic)High +ve affinityHigh +ve affinity
+1+ve affinity+ve affinity
+2+ve affinity+ve affinity
This table illustrates the positive binding affinities determined for the subsites of porcine pancreatic alpha-amylase.

These detailed analyses, made possible by the use of substrates like this compound, are fundamental to understanding the structure-function relationships in glycoside hydrolases. The knowledge gained from subsite mapping aids in the rational design of enzyme inhibitors and the engineering of enzymes with altered specificities for biotechnological applications.

Synthesis and Research Utility of P Nitrophenyl Alpha D Maltoside Derivatives

Design Principles for Modified p-Nitrophenyl Glycosides

The fundamental design of a p-nitrophenyl glycoside substrate involves linking p-nitrophenol via a glycosidic bond to a carbohydrate moiety that is recognized by the target enzyme. For α-amylases, which are endo-acting enzymes that cleave α-1,4-glucosidic bonds within a polysaccharide chain, substrates must be of sufficient length to bind effectively to the active site. The primary design principle is to create a molecule that is a substrate for the enzyme of interest (e.g., α-amylase) but not for any auxiliary or "helper" enzymes that might be present in the assay mixture or the biological sample.

A key strategy in the design of these substrates is the use of "blocked" or modified non-reducing ends. nih.govsigmaaldrich.commegazyme.com This modification, often with groups like ethylidene or benzyl (B1604629), prevents the substrate from being cleaved by exo-acting enzymes such as α-glucosidase or glucoamylase, which are frequently used as coupling enzymes in the assay. nih.govnih.gov These coupling enzymes are necessary to break down the smaller p-nitrophenyl-oligosaccharide fragments released by the initial action of α-amylase, ultimately liberating the p-nitrophenol chromophore. nih.govsigmaaldrich.com By blocking the non-reducing end, it is ensured that color development is directly proportional to the activity of the primary enzyme, α-amylase. nih.govsigmaaldrich.com

The synthesis of these compounds can be complex, often starting from peracetylated maltooligosaccharides derived from the acetolysis of cyclodextrins. nih.gov These are converted to α-acetobromo derivatives and then glycosylated with p-nitrophenol. nih.gov Further modifications, such as the introduction of a benzylidene group, can then be performed. nih.gov The choice of the chromophore can also be varied; for instance, 2-chloro-4-nitrophenyl derivatives have been synthesized, which offer different spectral properties and can lead to assays with enhanced sensitivity. nih.govresearchgate.netnih.gov

Applications of Longer Chain p-Nitrophenyl Malto-oligosaccharide Derivatives

The length of the oligosaccharide chain is a critical determinant of a substrate's utility for assaying specific amylases. Longer chains more closely mimic natural substrates like starch and allow for a more detailed probing of the enzyme's subsite architecture.

p-Nitrophenyl-alpha-D-Maltotetraoside in Amylase Assays

p-Nitrophenyl-alpha-D-maltotetraoside (pNP-G4) is a well-established substrate for the continuous determination of α-amylase activity. nih.gov Its structure is long enough to be efficiently cleaved by α-amylase. The reaction produces smaller p-nitrophenyl-oligosaccharides which are then hydrolyzed by an auxiliary enzyme, α-glucosidase, to release p-nitrophenol. This allows for a kinetic assay where the rate of color formation is monitored over time. nih.gov Assays using pNP-G4 have been shown to exhibit zero-order kinetics for at least 10 minutes, providing a reliable and linear measurement window. nih.gov While these methods are practical and precise, their correlation with older amylase assay methods can be moderate, a fact that highlights the improved specificity of the defined substrate. nih.gov

p-Nitrophenyl-alpha-D-Maltopentaoside and Blocked Derivatives

p-Nitrophenyl-alpha-D-maltopentaoside (pNP-G5) offers an even longer chain for amylase interaction. It is suitable for the determination of α-amylase activity and has been used in various research and clinical contexts. nih.govmerckmillipore.com A significant advancement in assay design came with the introduction of blocked pNP-G5 derivatives. For example, p-nitrophenyl O-(6-O-benzyl)-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranoside (BG5P) is a substrate where the non-reducing end glucose residue is modified with a benzyl group. nih.gov This modification prevents hydrolysis by glucoamylase and α-glucosidase. nih.gov Human salivary and pancreatic α-amylases cleave BG5P to produce p-nitrophenyl α-maltoside (G2P) and a blocked trisaccharide. nih.gov The G2P is then acted upon by the coupling enzymes to release p-nitrophenol, forming the basis of a simple and robust assay for total α-amylase activity. nih.gov

Another important blocked substrate is based on β-2-chloro-4-nitrophenyl-maltopentaoside (β-CNPG5). nih.gov This substrate is specifically hydrolyzed by α-amylase, and the resulting 2-chloro-4-nitrophenol (B164951) (CNP) has an absorbance approximately twice that of p-nitrophenol, leading to a significant increase in assay sensitivity. nih.gov

Modified Maltoheptaoside Derivatives

To further refine amylase assays, even longer and more specifically modified substrates have been developed, with p-nitrophenyl-alpha-D-maltoheptaoside (pNP-G7) derivatives being prominent examples. A widely used substrate is 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7). nih.govnih.gov The ethylidene group at the non-reducing end serves as a blocking group, preventing the auxiliary α-glucosidase from attacking the intact substrate. nih.gov This protection significantly improves the stability of the combined reagent mixture. nih.gov α-amylase cleaves the substrate internally, and the resulting fragments are then hydrolyzed by α-glucosidase to release p-nitrophenol. nih.gov This method has been shown to be robust, precise, and suitable for routine clinical use at 37°C. nih.govnih.gov

Similarly, benzylidene-blocked p-nitrophenyl maltoheptaoside (BPNPG7) is used for assaying cereal, fungal, and bacterial α-amylases. megazyme.com The benzylidene group at the non-reducing end prevents hydrolysis by exo-acting enzymes like amyloglucosidase and α-glucosidase. megazyme.com

Table 1: Comparison of Modified p-Nitrophenyl Malto-oligosaccharide Substrates
SubstrateAbbreviationBlocking GroupPrimary EnzymeKey AdvantageReference
p-Nitrophenyl-alpha-D-maltotetraosidepNP-G4Noneα-AmylaseAllows continuous, zero-order kinetic assays. nih.gov
Benzyl-p-nitrophenyl-alpha-maltopentaosideBG5PBenzylα-AmylaseBlocked non-reducing end prevents hydrolysis by coupling enzymes. nih.gov
Ethylidene-p-nitrophenyl-alpha-maltoheptaosideEPS-G7Ethylideneα-AmylaseImproved reagent stability and robust performance in routine assays. nih.govnih.gov
Benzylidene-p-nitrophenyl-maltoheptaosideBPNPG7Benzylideneα-AmylaseSpecific for endo-acting α-amylases; not hydrolyzed by exo-enzymes. megazyme.com
beta-2-Chloro-4-nitrophenyl-maltopentaosideβ-CNPG5None (β-linkage)α-AmylaseHigher molar absorptivity of the released chromophore (CNP) increases assay sensitivity. nih.gov

Research on Other p-Nitrophenyl Glycoside Analogs (e.g., beta-D-maltosides)

While α-linked p-nitrophenyl glycosides are the standard for assaying α-amylases, their β-anomers have also been synthesized and studied. Interestingly, p-nitrophenyl-beta-D-maltoside, along with its 2-chloro-4-nitrophenyl and 4-methylumbelliferyl analogs, has been successfully used as a substrate for assaying neutral α-glucosidase, not β-glucosidase. nih.gov In this assay system, the neutral α-glucosidase first cleaves the maltoside into glucose and p-nitrophenyl-β-D-glucoside. A second, auxiliary β-glucosidase is then required to hydrolyze the p-nitrophenyl-β-D-glucoside to release the p-nitrophenol chromophore. nih.gov This method proved to be significantly more sensitive than using the corresponding α-glucoside substrates directly. nih.gov

The synthesis of these β-glycosides can be achieved through methods similar to those for the α-anomers, often involving the transformation of peracetylated oligosaccharides into α-acetobromo derivatives, which are then reacted with the nitrophenol. nih.gov The study of these analogs provides valuable insights into the stereochemical specificity of glycoside hydrolases.

Structure-Activity Relationship Studies of Substrate Modifications and Enzymatic Hydrolysis

The relationship between the structure of p-nitrophenyl malto-oligosaccharide substrates and the rate of their enzymatic hydrolysis is complex. Kinetic studies have revealed important aspects of enzyme-substrate interaction. For instance, studies with porcine pancreatic α-amylase using small substrates like p-nitrophenyl-maltoside showed non-linear kinetics at high substrate concentrations, which is indicative of substrate inhibition. nih.gov This suggests the binding of more than one substrate molecule to the enzyme. nih.gov

The length of the oligosaccharide chain is a major factor. Longer substrates generally allow for more points of contact within the enzyme's active site, which can lead to higher affinity and turnover rates. However, the exact cleavage pattern can vary. For example, salivary α-amylase tends to hydrolyze chromogenic substrates more rapidly than pancreatic α-amylase. d-nb.info

Modifications to the substrate, such as the blocking groups discussed earlier, also influence the kinetics. While these groups are designed to prevent cleavage by auxiliary enzymes, they can also affect the interaction with the primary α-amylase. The turnover rate for a protected substrate like EPS-G7 differs from its unprotected counterpart, necessitating the use of a conversion factor when comparing results between the two methods. nih.gov The nature of the chromophore itself also plays a role. As noted, 2-chloro-4-nitrophenol has a higher molar absorptivity than p-nitrophenol, which directly enhances the sensitivity of the assay without fundamentally changing the enzyme-substrate interaction. nih.gov

Table 2: Key Research Findings on Structure-Activity Relationships
Substrate/ConditionEnzymeObservationImplicationReference
High concentrations of p-nitrophenyl-maltosidePorcine Pancreatic α-AmylaseNon-linear double-reciprocal plots (substrate inhibition).Suggests the binding of at least two substrate molecules to the enzyme. nih.gov
Ethylidene-blocked pNP-G7 (EPS-G7) vs. unprotected pNP-G7Human α-AmylaseThe two substrates have different turnover rates.Chemical modification (blocking group) affects the kinetics of the primary enzyme reaction. A conversion factor is needed for comparison. nih.gov
β-2-chloro-4-nitrophenyl-maltopentaoside (β-CNPG5)α-AmylaseReleased chromophore (CNP) has ~2x the absorbance of p-nitrophenol.Modification of the chromophore can significantly enhance assay sensitivity. nih.gov
p-Nitrophenyl-beta-D-maltosideNeutral α-GlucosidaseActs as a substrate for an α-glucosidase, not a β-glucosidase.Demonstrates complex stereochemical specificity where the enzyme recognizes the internal sugar linkage over the anomeric linkage to the aglycone. nih.gov

Q & A

Q. How is PNP-α-D-maltoside used to determine α-amylase activity in enzymatic assays?

PNP-α-D-maltoside is hydrolyzed by α-amylase to release p-nitrophenol, which is quantified spectrophotometrically at 405 nm. The reaction is pH-dependent (optimal pH 6.9–7.2) and requires controlled temperature (37°C) for kinetic consistency. Substrate concentration ranges (0.5–2.0 mM) should be optimized to avoid substrate inhibition . Include internal controls (e.g., enzyme-free blanks) to correct for non-enzymatic hydrolysis.

Q. What are the critical purity specifications for PNP-α-D-maltoside in kinetic studies?

High-purity PNP-α-D-maltoside (>90% enzymatic activity grade) is essential. Contaminants like free 4-nitrophenol (>0.01%) or residual maltooligosaccharides can skew kinetic data. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity and quantify impurities .

Q. How to prepare stable aqueous solutions of PNP-α-D-maltoside for long-term assays?

Dissolve in deionized water (70 mg/mL) and filter-sterilize (0.22 µm). Store aliquots at -20°C to prevent microbial degradation. Avoid freeze-thaw cycles, which can induce crystallization and reduce solubility .

Advanced Research Questions

Q. How to resolve discrepancies in α-amylase activity measurements between PNP-α-D-maltoside and other substrates (e.g., EPS-G7)?

Discrepancies often arise from substrate specificity differences. PNP-α-D-maltoside is cleaved by endo-acting α-amylases, while ethylidene-blocked substrates (e.g., EPS-G7) resist exo-enzymes. Validate using purified enzyme isoforms and compare kinetic parameters (Km, Vmax) under identical buffer conditions (e.g., 50 mM phosphate, 50 mM NaCl) .

Q. What methodological considerations ensure selectivity when using PNP-α-D-maltoside in complex biological samples (e.g., serum)?

Serum contains interfering hydrolases (e.g., maltase-glucoamylase). Pre-treat samples with inhibitors (e.g., acarbose for glucosidases) or use differential assays. For example, measure activity before and adding a selective α-amylase inhibitor (e.g., EDTA in calcium-free buffers) to isolate target enzyme contributions .

Q. How to design a study comparing PNP-α-D-maltoside with chromogenic vs. fluorogenic substrates?

Use a split-sample approach:

  • Chromogenic (PNP-α-D-maltoside): Monitor absorbance at 405 nm with a microplate reader.
  • Fluorogenic (e.g., 4-methylumbelliferyl-α-D-maltoside): Detect fluorescence (ex/em 360/450 nm). Normalize data to protein concentration (Bradford assay) and apply ANOVA to assess sensitivity differences .

Q. What statistical methods are recommended for analyzing non-linear hydrolysis kinetics of PNP-α-D-maltoside?

Fit time-course data to the Michaelis-Menten model using non-linear regression (e.g., GraphPad Prism). Account for substrate depletion by integrating the Hill coefficient. For biphasic kinetics, use a two-site binding model and compare AIC values to determine best fit .

Q. How to validate the synthesis of PNP-α-D-maltoside derivatives for structure-activity studies?

Confirm glycosidic bond integrity via NMR (¹H, 13C) and mass spectrometry (ESI-MS). For example, the α-configuration is confirmed by an anomeric proton signal at δ 5.2–5.4 ppm (J = 3–4 Hz). Purity is assessed by TLC (silica gel, n-butanol/acetic acid/water 2:1:1) .

Methodological Best Practices

  • Data Contradiction Analysis: Use Bland-Altman plots to compare PNP-α-D-maltoside assay results with gold-standard methods (e.g., DNSA-reducing sugar assay) .
  • Experimental Design: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, e.g., exploring PNP-α-D-maltoside’s utility in diagnosing pancreatic disorders .
  • Literature Review: Conduct systematic reviews using databases like Web of Science, filtering for "PNP-α-D-maltoside" AND "alpha-amylase" AND ("kinetics" OR "assay") to identify knowledge gaps .

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